Cas no 2138151-07-0 (Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate)

Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate is a specialized alkyne-containing ester featuring a 1,3-oxazole heterocycle, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its key structural attributes include a reactive propiolate ester group and a heteroaromatic oxazole moiety, enabling diverse functionalization through click chemistry, cycloadditions, or cross-coupling reactions. The compound’s rigid, electron-rich oxazole ring enhances its utility in designing bioactive molecules or functional materials. Its stability under standard conditions and compatibility with common synthetic protocols further contribute to its practicality in multistep syntheses. This compound is particularly relevant in pharmaceutical research for constructing complex scaffolds with potential biological activity.
Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate structure
2138151-07-0 structure
Product name:Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
CAS No:2138151-07-0
MF:C7H5NO3
MW:151.119501829147
CID:6190449
PubChem ID:165463943

Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • EN300-787305
    • 2138151-07-0
    • methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
    • Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
    • Inchi: 1S/C7H5NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,1H3
    • InChI Key: WAMKXXFOBLORRQ-UHFFFAOYSA-N
    • SMILES: O1C=NC(C#CC(=O)OC)=C1

Computed Properties

  • Exact Mass: 151.026943022g/mol
  • Monoisotopic Mass: 151.026943022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 0.8

Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-787305-0.1g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-787305-2.5g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-787305-5.0g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-787305-1.0g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-787305-0.05g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-787305-10.0g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-787305-0.5g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-787305-0.25g
methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate
2138151-07-0 95%
0.25g
$840.0 2024-05-22

Additional information on Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate

Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate (CAS No. 2138151-07-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate, identified by its unique chemical identifier CAS No. 2138151-07-0, represents a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its ester and propargyl functional groups linked to an oxazole ring, has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry.

The structural motif of Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate positions it as a valuable intermediate for constructing complex molecular frameworks. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, contributes to the compound's stability while also providing a scaffold for further functionalization. This feature makes it particularly useful in the synthesis of bioactive molecules, where precise structural modifications can influence pharmacological properties.

In recent years, the pharmaceutical industry has increasingly leveraged oxazole derivatives for their potential therapeutic effects. These compounds have been explored in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The propargyl group in Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate offers additional reactivity, enabling further derivatization through cross-coupling reactions such as Suzuki or Heck couplings. Such reactions are pivotal in constructing biaryl structures, which are prevalent in many modern drugs.

One of the most compelling aspects of Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The oxazole ring and propargyl group provide a robust platform for designing such inhibitors, allowing for precise tuning of binding interactions.

The ester functionality in Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate also lends itself to various chemical transformations. For instance, it can be hydrolyzed to yield a carboxylic acid or converted into an amide through coupling with appropriate amino acids or peptides. These transformations are essential in peptidomimetic drug design, where mimicking natural peptides with enhanced stability and bioavailability is a major goal.

Recent advancements in synthetic methodologies have further highlighted the utility of Methyl 3-(1,3-oxazol-4-yl)prop-2-ynoate. For example, transition-metal-catalyzed reactions have enabled more efficient and selective constructions of complex oxazole derivatives. These methods often involve palladium or copper catalysts that facilitate C-C bond formations under mild conditions. Such improvements have not only streamlined synthetic routes but also opened new avenues for exploring novel drug candidates.

The pharmaceutical industry's focus on green chemistry has also influenced the use of Methyl 3-(1,3-oxazol-4-yloate)-propargyl derivative. Efforts to minimize waste and reduce hazardous reagents have led to the development of more sustainable synthetic protocols. For instance, catalytic amounts of transition metals combined with recyclable solvents have been employed to achieve high yields while maintaining environmental responsibility.

In conclusion, Methyl 3-(1,3-oxtaZole)-4-ylaTe-propargyl ester (CAS No. 2138151–07–0) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications and synthetic strategies, this compound will undoubtedly remain at the forefront of drug discovery efforts.

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